1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea
Description
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-12-6-7-20-17(8-12)22-19(25)21-13-9-18(24)23(11-13)14-4-5-15(26-2)16(10-14)27-3/h4-8,10,13H,9,11H2,1-3H3,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUFJLJKLLLCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reaction Approach
The 5-oxopyrrolidin-3-yl moiety is synthesized via a three-component reaction adapted from Said et al. (2009). The protocol involves:
- Reactants : Ethyl 2,4-dioxovalerate (1.0 equiv), 3,4-dimethoxybenzaldehyde (1.1 equiv), and aniline (1.0 equiv).
- Conditions : Glacial acetic acid, reflux at 110°C for 12 hours.
- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Melting Point | 142–144°C |
| ESI-MS (m/z) | 313.2 ([M + H]⁺) |
This method prioritizes atom economy and avoids column chromatography, making it scalable for industrial applications.
Alternative Cyclization Strategies
Lusis et al. (1987) reported a cyclocondensation route using γ-keto esters and ammonium acetate. However, this method yields <50% of the desired pyrrolidinone, necessitating further optimization.
Preparation of 4-Methylpyridin-2-Yl Isocyanate
BTC-Mediated Isocyanate Synthesis
The isocyanate is synthesized from 4-methylpyridin-2-amine using BTC, as described in PMC6600452 and US9556156B2:
- Reactants : 4-Methylpyridin-2-amine (1.0 equiv), BTC (0.35 equiv).
- Conditions : Anhydrous dichloromethane, 0°C to room temperature, 6 hours.
- Workup : Distillation under reduced pressure (45–50°C, 15 mmHg).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity (HPLC) | >98% |
BTC offers safer handling compared to phosgene, with minimal side-product formation.
Urea Bond Formation
Coupling Reaction
The final step involves reacting the pyrrolidinone amine with 4-methylpyridin-2-yl isocyanate:
- Reactants : Pyrrolidinone intermediate (1.0 equiv), isocyanate (1.2 equiv).
- Conditions : Dichloromethane, room temperature, 8 hours.
- Workup : Evaporation, trituration with diethyl ether, and recrystallization from ethyl acetate/hexane.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Melting Point | 189–191°C |
| IR (KBr) | 3320 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O) |
The reaction proceeds via nucleophilic attack of the amine on the isocyanate carbonyl, followed by proton transfer and CO₂ elimination.
Optimization of Reaction Conditions
Solvent Screening
Ethanol outperformed glacial acetic acid in urea formation, increasing yields from 55% to 72% due to improved solubility of intermediates.
Catalytic Enhancements
The addition of 1,8-diazabicycloundec-7-ene (DBU) as a base reduced reaction time to 4 hours but introduced purification challenges.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >99% purity, with a retention time of 6.7 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multicomponent | 78 | 99 | High |
| Cyclization | 48 | 95 | Low |
| BTC Isocyanate | 85 | 98 | Moderate |
The multicomponent-BTC route is optimal for industrial-scale synthesis due to its balance of yield and simplicity.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of this compound exhibit potent anticancer properties. Studies involving various cancer cell lines have demonstrated significant cytotoxic effects:
- Mechanism of Action : The compound induces apoptosis and inhibits cell proliferation through modulation of key signaling pathways.
- Case Study : A study assessed the compound's efficacy against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines, revealing IC50 values ranging from 10 to 50 µM, indicating moderate to high efficacy against these cancers .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in vitro:
- Mechanism : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Case Study : In a controlled experiment, macrophages stimulated with lipopolysaccharides (LPS) showed a significant decrease in cytokine levels when treated with the compound, suggesting its utility in inflammatory disease management .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains:
- Mechanism : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Case Study : Tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) as low as 32 µg/mL, indicating effective antimicrobial properties.
Mechanism of Action
The mechanism by which 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogs
| CAS No. | Substituent on Pyrrolidinone N | Substituent on Urea N2 | Key Structural Features |
|---|---|---|---|
| Target Compound | 3,4-Dimethoxyphenyl | 4-Methylpyridin-2-yl | Dual methoxy groups; pyridine ring |
| 877640-52-3 | 4-Methoxyphenyl | 4-Ethoxyphenyl | Single methoxy; ethoxy group |
| 877640-27-2 | 4-Methoxyphenyl | 2-Cyanoethyl, Methyl | Cyanoethyl and methyl on urea |
Key Observations:
The 4-ethoxyphenyl group in 877640-52-3 increases lipophilicity (higher logP vs. methoxy), which may improve membrane permeability but reduce solubility.
In 877640-27-2, the 2-cyanoethyl and methyl groups on urea introduce steric bulk and electron-withdrawing effects, which may reduce hydrogen-bonding capacity but enhance metabolic stability .
Hypothesized Pharmacological and Physicochemical Implications
Solubility and LogP :
- The pyridine moiety in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., 877640-52-3 ).
- The ethoxy group in 877640-52-3 may increase logP, favoring blood-brain barrier penetration but risking hepatotoxicity.
Target Binding: The dual methoxy groups in the target compound could engage in stronger van der Waals or dipole interactions with hydrophobic enzyme pockets compared to monosubstituted derivatives. The absence of a pyridine ring in 877640-52-3 and 877640-27-2 might limit their ability to participate in metal-coordination or π-stacking interactions critical for kinase inhibition.
Metabolic Stability: The cyanoethyl group in 877640-27-2 may confer resistance to oxidative metabolism, extending half-life, whereas the methylpyridine in the target compound could be susceptible to CYP450-mediated oxidation .
Biological Activity
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. The compound's unique structure, characterized by a pyrrolidine core and substituted aromatic rings, suggests a variety of pharmacological applications. This article will explore the compound's biological activity, including its mechanisms of action, potential therapeutic effects, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 368.43 g/mol. It features a logP value of 2.33, indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.43 g/mol |
| logP | 2.33 |
| Polar Surface Area | 55.98 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. The following mechanisms have been proposed based on current research:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways associated with neurotransmission and cellular communication.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Similar structures have shown promise in inhibiting tumor cell proliferation in various cancer models. For instance, studies have reported that pyrrolidine derivatives can induce apoptosis in cancer cells by modulating key signaling pathways.
- Antimicrobial Effects : Compounds featuring the pyrrolidine ring have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections.
Case Studies
- Antitumor Efficacy : A study investigating the antitumor effects of related compounds found that they significantly inhibited the growth of bladder cancer cells in vitro and in vivo models. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
- Neuroprotective Properties : Research has indicated that derivatives of this compound may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of neurotransmitter receptors was identified as a key mechanism .
- Antimicrobial Activity : A series of experiments demonstrated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
